molecular formula C10H17N3O B1445037 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole CAS No. 1250411-64-3

1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole

Cat. No.: B1445037
CAS No.: 1250411-64-3
M. Wt: 195.26 g/mol
InChI Key: MNJYNSXTZKHBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole” is a chemical compound that is part of a class of compounds known as pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Safety and Hazards

The safety and hazards associated with “1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole” are not detailed in the available resources .

Future Directions

The future directions for “1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new compounds with different biological profiles . This could be achieved through modifications of the pharmacokinetic profile and optimization of the structure .

Properties

IUPAC Name

1-ethyl-4-(pyrrolidin-3-yloxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-13-7-9(5-12-13)8-14-10-3-4-11-6-10/h5,7,10-11H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJYNSXTZKHBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)COC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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